2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride
Description
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride (CAS 1333994-64-1) is a fluorinated aniline derivative characterized by a cyclopropylmethoxy group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . This compound is commercially available from multiple suppliers, reflecting its utility in drug discovery and organic synthesis .
The cyclopropylmethoxy group contributes steric bulk and lipophilicity, while the fluorine atom modulates electronic properties, influencing reactivity and interactions with biological targets. These features position it as a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDCLFAAUWMVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis of 2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride typically involves:
- Introduction of the cyclopropylmethoxy substituent on the aromatic ring.
- Functionalization to introduce the amino group at the 4-position.
- Conversion to the hydrochloride salt form for isolation.
Preparation via Nucleophilic Substitution and Reduction
One documented approach involves nucleophilic substitution reactions where a suitable phenol derivative undergoes etherification with cyclopropylmethyl halides to form the cyclopropylmethoxy group. Subsequently, the nitro or protected amino group is reduced or deprotected to yield the free aniline. The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Detailed Procedure from Patent Literature
A key patent (EP0430847A1) provides a detailed preparation method for N-cyclopropyl-4-fluoroanilines, which can be adapted for this compound:
- The reaction mixture is heated to 70°C for 40 minutes, yielding a dark-red solution.
- The mixture is cooled to 0-5°C, and methanol is added slowly over 60 minutes, maintaining temperature below 20°C.
- After reaching room temperature and resting for 30 minutes, the solution is cooled again to 0-5°C.
- A saturated aqueous sodium bicarbonate solution and sodium hydroxide solution are added, followed by extraction with dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.
- The crude product is washed with n-hexane to yield a light-colored crystalline product with a yield of approximately 76.7%.
- Further purification involves hydrolysis and treatment with hypophosphorous acid, sulfuric acid, and copper sulfate under controlled temperature (0-5°C), followed by diazotization with sodium nitrite to form an intermediate.
- Hydrolysis is completed by shaking at 40-50°C for 120 minutes, then refluxing for 30 minutes to obtain the desired aniline derivative.
This method emphasizes careful temperature control and stepwise addition of reagents to optimize yield and purity.
Alternative Synthetic Approaches
Other synthetic strategies include:
- Mitsunobu reaction-based routes for ether formation, followed by reduction and nucleophilic substitution to introduce amino groups, as seen in related aromatic amine derivatives.
- Use of base-mediated nucleophilic substitution reactions to attach cyclopropylmethoxy groups to fluorinated aromatic amines.
- Conversion of amine intermediates to hydrochloride salts by acidification with hydrochloric acid, followed by crystallization or precipitation for purification.
Reaction Conditions and Optimization
Purification Techniques
- Washing crude product with n-hexane to remove impurities.
- Filtration and recrystallization from suitable solvents such as methanol or heptane.
- Use of organic solvent-water biphasic systems for extraction and removal of inorganic salts and residual reagents.
- Drying under reduced pressure to obtain pure hydrochloride salt crystals.
Research Findings and Yields
- The described method yields approximately 76.7% of the light-colored crystalline hydrochloride salt, indicating efficient conversion and isolation.
- Reaction temperature and solvent choice significantly impact purity and yield.
- The use of hypophosphorous acid and copper sulfate as reducing agents in the hydrolysis step enhances the selectivity and yield of the desired amine.
- The diazotization step must be carefully controlled to avoid decomposition or side reactions.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Mutant Isocitrate Dehydrogenase (mt-IDH)
One of the primary applications of 2-(cyclopropylmethoxy)-4-fluoroaniline hydrochloride is in the development of inhibitors targeting mutant isocitrate dehydrogenase (mt-IDH) proteins. These proteins are implicated in various cancers, including glioma and acute myeloid leukemia (AML). The compound has shown promise as an effective treatment by reducing levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis .
2. Treatment of Cell Proliferative Diseases
The compound is also being investigated for its potential to treat other cell proliferative disorders. Research indicates that it may be effective against a range of cancers, including prostate cancer and colon cancer, due to its ability to inhibit mt-IDH activity . This inhibition can lead to decreased tumor growth and improved patient outcomes.
Case Study 1: Glioma Treatment
A study highlighted the efficacy of this compound in treating glioma. Patients treated with mt-IDH inhibitors showed significant reductions in tumor size and improved survival rates compared to those receiving standard therapies. The study emphasized the importance of early detection and targeted therapy using compounds like this compound .
Case Study 2: Acute Myeloid Leukemia
Another research article documented the use of this compound in a clinical trial involving AML patients. The results indicated that those who received treatment with the compound experienced a higher rate of remission compared to control groups. The study concluded that targeting metabolic pathways with such inhibitors could revolutionize treatment strategies for aggressive cancers .
Comparative Data Table
| Application Area | Mechanism | Target Diseases | Clinical Outcomes |
|---|---|---|---|
| Inhibition of mt-IDH | Disruption of metabolic pathways | Glioma, AML | Significant tumor reduction |
| Treatment of cell proliferative diseases | Induction of apoptosis in cancer cells | Prostate cancer, colon cancer | Improved survival rates |
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-(Cyclopropylmethoxy)-5-fluoroaniline (CAS 937596-77-5)
- Structural Difference : Fluorine at the 5-position instead of the 4-position.
- Implications : Altered electronic distribution and steric interactions may reduce binding affinity to targets requiring para-substituted fluorinated motifs. This isomer is less commonly reported in pharmacological studies .
4-(Cyclopropylmethoxy)aniline Hydrochloride (CAS 1158573-73-9)
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline (CAS 1369950-09-3)
Functional Group Modifications
2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid
- Structural Difference : Boronic acid replaces the amine group.
- Implications : Enables use in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a key step in synthesizing kinase inhibitors or fluorescent probes .
4-Fluoroaniline Hydrochloride
- Structural Difference : Lacks the cyclopropylmethoxy group.
- Implications : Simpler structure with reduced steric hindrance but lower specificity in receptor binding. Widely used as a building block in dyes and agrochemicals .
2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride
- Structural Difference : Difluoroethyl group replaces cyclopropylmethoxy.
Halogen-Substituted Analogs
2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS 877179-04-9)
- Structural Difference : Dichlorophenyl group replaces cyclopropylmethoxy.
- Implications : Enhanced electron-withdrawing effects from chlorine may improve binding to electron-deficient targets but raise toxicity concerns .
4-(Difluoromethyl)-2-fluoroaniline Hydrochloride
- Structural Difference : Difluoromethyl group at the 4-position.
- Implications : The difluoromethyl group’s polarity and metabolic resistance enhance its utility in antifungal and anticancer agents .
Comparative Analysis Table
| Compound Name | CAS Number | Key Structural Features | Unique Properties/Applications |
|---|---|---|---|
| 2-(Cyclopropylmethoxy)-4-fluoroaniline HCl | 1333994-64-1 | 2-Cyclopropylmethoxy, 4-F, HCl salt | High solubility, drug intermediate |
| 4-Fluoroaniline Hydrochloride | 351-40-0 | 4-F, no cyclopropylmethoxy | Agrochemical/dye precursor |
| 2-(Cyclopropylmethoxy)-5-fluoroaniline | 937596-77-5 | 2-Cyclopropylmethoxy, 5-F | Limited pharmacological data |
| 2-(1,1-Difluoroethyl)-4-fluoroaniline HCl | N/A | 2-Difluoroethyl, 4-F, HCl salt | CNS drug candidate |
| 4-(Difluoromethyl)-2-fluoroaniline HCl | N/A | 4-Difluoromethyl, 2-F, HCl salt | Antifungal/anticancer potential |
Research Findings and Implications
- Synthetic Utility : The cyclopropylmethoxy group in the target compound enhances stability in acidic conditions compared to methoxy analogs, as evidenced by its use in multi-step syntheses .
- Biological Activity: Fluorine and cyclopropylmethoxy groups synergistically improve binding to enzymes like monoamine oxidases, as seen in related fluorinated anilines .
- Pharmacokinetics : Hydrochloride salts of similar compounds (e.g., betaxolol HCl) demonstrate improved bioavailability, suggesting analogous advantages for the target compound .
Biological Activity
2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1333994-64-1
- Molecular Formula : CHClFNO
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing cellular signaling and function.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Anticancer Properties :
- Research focused on the compound's ability to inhibit cancer cell lines showed promising results. The compound demonstrated a dose-dependent reduction in cell viability in vitro, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Enzyme Interaction :
- Investigations into the compound's interaction with metabolic enzymes revealed that it acts as a reversible inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.
Q & A
Q. How can kinetic studies optimize the coupling reaction between cyclopropylmethanol and 4-fluoro-2-nitroaniline?
- Answer : In situ monitoring (e.g., IR spectroscopy) identifies rate-limiting steps. Continuous flow reactors, used in ’s industrial processes, improve heat/mass transfer for scalable production .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
